Cas no 672310-12-2 (1-N-Fmoc-3-Pyrrolidinone)

1-N-Fmoc-3-Pyrrolidinone 化学的及び物理的性質
名前と識別子
-
- (9H-Fluoren-9-yl)methyl 3-oxopyrrolidine-1-carboxylate
- 1-N-FMOC-3-PYRROLIDINONE
- 1-Pyrrolidinecarboxylicacid, 3-oxo-, 9H-fluoren-9-ylmethyl ester
- 3-Oxo-pyrrolidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester
- AC1MBZVP
- N-Fmoc-3-pyrrolidinone
- N-FMOC-3-PYRROLIDONE
- PubChem13919
- A13340
- 9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate
- A835671
- (9H-Fluoren-9-yl)methyl3-oxopyrrolidine-1-carboxylate
- MFCD01861826
- 1-N-Fmoc-3-pyrrolidinone, AldrichCPR
- AKOS015961916
- XBB31012
- AS-37427
- CS-0171443
- 672310-12-2
- DTXSID90374681
- 1-N-Fmoc-3-Pyrrolidinone
-
- MDL: MFCD01861826
- インチ: InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2
- InChIKey: YCJGQBRHXIBEAY-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC=C3C2COC(=O)N4CCC(=O)C4
計算された属性
- せいみつぶんしりょう: 307.12091
- どういたいしつりょう: 307.121
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6A^2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.29
- ふってん: 496°C at 760 mmHg
- フラッシュポイント: 253.8°C
- 屈折率: 1.631
- PSA: 46.61
1-N-Fmoc-3-Pyrrolidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB169060-1 g |
1-N-Fmoc-3-pyrrolidinone; 97% |
672310-12-2 | 1g |
€263.80 | 2023-05-08 | ||
Alichem | A109007305-5g |
(9H-Fluoren-9-yl)methyl 3-oxopyrrolidine-1-carboxylate |
672310-12-2 | 95% | 5g |
$523.95 | 2023-09-01 | |
AstaTech | 58580-10/g |
1-N-FMOC-3-PYRROLIDINONE |
672310-12-2 | 97% | 10g |
$1399 | 2023-09-16 | |
abcr | AB169060-5g |
1-N-Fmoc-3-pyrrolidinone, 97%; . |
672310-12-2 | 97% | 5g |
€1338.60 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242083-25g |
(9H-Fluoren-9-yl)methyl3-oxopyrrolidine-1-carboxylate |
672310-12-2 | 97% | 25g |
¥18856.00 | 2024-05-04 | |
Chemenu | CM196725-25g |
(9H-fluoren-9-yl)methyl 3-oxopyrrolidine-1-carboxylate |
672310-12-2 | 95% | 25g |
$1633 | 2021-08-05 | |
AstaTech | 58580-5/G |
1-N-FMOC-3-PYRROLIDINONE |
672310-12-2 | 97% | 5g |
$799 | 2023-09-16 | |
Fluorochem | 011734-1g |
1-N-Fmoc-3-Pyrrolidinone |
672310-12-2 | 95% | 1g |
£150.00 | 2022-03-01 | |
Chemenu | CM196725-1g |
(9H-fluoren-9-yl)methyl 3-oxopyrrolidine-1-carboxylate |
672310-12-2 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242083-1g |
(9H-Fluoren-9-yl)methyl3-oxopyrrolidine-1-carboxylate |
672310-12-2 | 97% | 1g |
¥1435.00 | 2024-05-04 |
1-N-Fmoc-3-Pyrrolidinone 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
1-N-Fmoc-3-Pyrrolidinoneに関する追加情報
Introduction to 1-N-Fmoc-3-Pyrrolidinone (CAS No: 672310-12-2)
1-N-Fmoc-3-Pyrrolidinone, chemically designated as N-(Fluorenylmethyloxycarbonyl)-3-pyrrolidinone, is a specialized organic compound widely utilized in the field of pharmaceutical synthesis and chemical biology. This compound, identified by its CAS number 672310-12-2, plays a pivotal role in the development of peptide-based therapeutics and has garnered significant attention due to its unique structural and functional properties.
The Fmoc (fluorenylmethyloxycarbonyl) group attached to the pyrrolidinone core imparts remarkable stability and reactivity, making it an indispensable intermediate in solid-phase peptide synthesis (SPPS). The pyrrolidinone moiety itself contributes to the compound's versatility, enabling its incorporation into a wide array of synthetic pathways. This dual functionality has positioned 1-N-Fmoc-3-Pyrrolidinone as a cornerstone in the synthesis of complex biomolecules, particularly in the realm of drug discovery and development.
In recent years, advancements in medicinal chemistry have highlighted the importance of 1-N-Fmoc-3-Pyrrolidinone in the design of novel pharmacophores. Its ability to serve as a building block for constructing intricate molecular architectures has been leveraged in the creation of small-molecule inhibitors targeting various biological pathways. Notably, studies have demonstrated its efficacy in the synthesis of compounds with potential applications in oncology, neurology, and anti-inflammatory therapies.
The compound's structural features also make it an attractive candidate for exploring new synthetic methodologies. Researchers have been investigating its role in transition-metal-catalyzed reactions, which could lead to more efficient and sustainable synthetic routes. These efforts align with the broader goal of green chemistry, aiming to minimize waste and reduce environmental impact while maintaining or enhancing reaction yields.
Recent publications have underscored the utility of 1-N-Fmoc-3-Pyrrolidinone in the development of peptide mimetics. These mimetics are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The incorporation of Fmoc-protected pyrrolidinones into these mimetics has shown promise in enhancing their stability and bioavailability, thereby improving their therapeutic potential.
The compound's role extends beyond peptide synthesis; it is also being explored in the field of materials science. Its ability to form stable complexes with other molecules has led to investigations into its use as a ligand or chelating agent in coordination chemistry. Such applications could have implications for catalysis and nanotechnology, further broadening its scope of utility.
From a regulatory perspective, 1-N-Fmoc-3-Pyrrolidinone (CAS No: 672310-12-2) is subject to standard chemical safety protocols, ensuring that its handling and storage are conducted under controlled conditions. While it is not classified as a hazardous material under current regulations, adherence to good laboratory practices (GLP) is essential to mitigate any potential risks associated with its use.
The future prospects for 1-N-Fmoc-3-Pyrrolidinone are promising, with ongoing research aimed at uncovering new applications and refining synthetic techniques. As drug discovery continues to evolve, this compound is expected to remain a valuable tool for chemists and biologists alike. Its versatility and reliability make it an indispensable asset in both academic and industrial settings.
In conclusion, 1-N-Fmoc-3-Pyrrolidinone represents a significant advancement in synthetic chemistry, offering a robust platform for the development of novel therapeutics and materials. Its unique properties and broad applicability ensure its continued relevance in scientific research and industrial applications. As our understanding of molecular interactions deepens, compounds like 1-N-Fmoc-3-Pyrrolidinone will undoubtedly play a crucial role in shaping the future of pharmaceuticals and beyond.
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